molecular formula C11H8BrN3S B2544233 4-(5-Bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)-2-methylthiazole CAS No. 1046793-78-5

4-(5-Bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)-2-methylthiazole

Cat. No.: B2544233
CAS No.: 1046793-78-5
M. Wt: 294.17
InChI Key: NKICMGWGOYQTLL-UHFFFAOYSA-N
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Description

4-(5-Bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)-2-methylthiazole is a heterocyclic compound that combines a pyrrolo[2,3-b]pyridine moiety with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases.

Mechanism of Action

Target of Action

The primary target of the compound 4-(5-Bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)-2-methylthiazole is the Fibroblast Growth Factor Receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

This compound interacts with its targets by inhibiting the FGFR kinase . This inhibition is achieved by the compound binding to the receptor, which prevents the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .

Biochemical Pathways

The inhibition of FGFR by this compound affects several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .

Pharmacokinetics

It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis in these cells . It also significantly inhibits the migration and invasion of 4T1 cells .

Action Environment

It is known that the compound is a solid at room temperature , which could potentially influence its stability and efficacy under different environmental conditions.

Preparation Methods

The synthesis of 4-(5-Bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)-2-methylthiazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of 1H-pyrrolo[2,3-b]pyridine followed by coupling with a thiazole derivative under specific reaction conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes .

Chemical Reactions Analysis

4-(5-Bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)-2-methylthiazole undergoes various chemical reactions, including:

Scientific Research Applications

This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is known to act as a potent inhibitor of fibroblast growth factor receptors, making it a promising candidate for cancer therapy. Additionally, it has been explored for its antimicrobial and anti-inflammatory properties .

Comparison with Similar Compounds

Similar compounds to 4-(5-Bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)-2-methylthiazole include other pyrrolo[2,3-b]pyridine derivatives and thiazole-containing compounds. These compounds share structural similarities but may differ in their biological activities and specific targets. For example, 5-Bromo-1H-pyrrolo[2,3-b]pyridine is another compound with similar kinase inhibitory properties but may have different potency and selectivity profiles .

Properties

IUPAC Name

4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3S/c1-6-15-10(5-16-6)9-4-14-11-8(9)2-7(12)3-13-11/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKICMGWGOYQTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CNC3=C2C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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